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Compound of Interest

0-(3,4-
Compound Name:

difluorophenyl)hydroxylamine
Cat. No.: B13691300

Get Quote

Chemical Identity & Significance

-(3,4-difluorophenyl)hydroxylamine is a specialized fluorinated building block. Unlike its aniline
counterparts, the

-hydroxylamine moiety (

) introduces unique metabolic stability profiles and hydrogen-bonding capabilities.

e |[UPAC Name:
-(3,4-difluorophenyl)hydroxylamine

e CAS Number: 1445322-56-4 (Free Base) | 1445322-57-5 (HCI Salt)
¢ Molecular Formula:

¢ Molecular Weight: 145.11 g/mol (Free Base)
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Structural Context

The molecule consists of a 3,4-difluorobenzene ring attached via an ether linkage to a primary
amino group. The electron-withdrawing fluorine atoms at positions 3 and 4 significantly
influence the NMR chemical shifts and the acidity of the ammonium conjugate acid.

Synthesis & Sample Preparation

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying specific impurities like 3,4-difluorophenol (starting material) or bis-phenoxy
byproducts.

Synthesis Workflow (DOT Visualization)

3,4-Difluorophenol > Deprotonation

(Starting Material) (KOH/Cs2CO03) . O-(3,4-difluorophenyl)
\ W hydroxylamine
Intermediate
Aminating Agent —>  Complex . Hydrolysis

(HOSAorBoc-NH-OTs) el T Impurity:

3,4-Difluorophenol
Click to download full resolution via product page

Figure 1: General synthetic pathway via direct amination of the phenoxide anion.
Analytical Sample Preparation[5][6]
e NMR: Dissolve ~10 mg of the HCl salt in 0.6 mL DMSO-

. (DMSO is preferred over
to sharpen the exchangeable
protons and prevent aggregation).

e MS: Dilute to 10 pg/mL in Methanol/Water (1:1) + 0.1% Formic Acid.

e IR: Prepare a KBr pellet (1-2% sample) or use Diamond ATR (neat solid).
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NMR Spectroscopy Data

The presence of two fluorine atoms creates complex splitting patterns due to Heteronuclear

Spin-Spin Coupling (
and

).

NMR (400 MHz, DMSO- )

Reference: TMS (

0.00 ppm) or Residual DMSO (

2.50 ppm)
Couplin
Shift ( = A
Position Multiplicity Integral IR Assignment
m
ppm) Hz)
Ammonium
10.2-10.5 Broad Singlet  3H N/A protons (Salt
form)
Proton
Multiplet
Ar-H (C2) 7.35-7.42 1H , between F
(ddd)
and O
Proton
Ar-H (C5) 7.45 -7.55 dt/ddd 1H between two
Fs
Multiplet (br Proton ortho
Ar-H (C6) 7.05-7.15 1H , _
d) to O-linker

Interpretation Note: The ammonium peak (

~10.3) confirms the salt formation. In the free base, the

protons appear significantly upfield (
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~5.8-6.0 ppm) as a broad singlet.

NMR (100 MHz, DMSO- )

Key Feature: Large C-F coupling constants.

Shift ( splitting Coupling (

Carbon o Assignment
attern

ppm) Hz)

.0 (C1) 1535 dd (Doublet of Ipso-carbon
' Doublets) (Ether linkage)

C-F (C3) 149.2 dd C-F bond
C-F (C4) 144.8 dd : C-F bond
Ar-C (C5) 117.8 d (Doublet) CH between Fs
Ar-C (C2) 109.5 d (Doublet) CHorthoto F
Ar-C (C6) 110.2 s (or small d) - CH orthoto O

NMR (376 MHz, DMSO- )

Reference:

(

0.00 ppm) or internal standard.

e Signal 1:

-136.5 ppm (m, 1F) — Position 3 or 4.

e Signal 2:

-148.2 ppm (m, 1F) — Position 3 or 4.

e Coupling: The two fluorine signals will show strong coupling to each other (
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) and second-order coupling to the aromatic protons.

Mass Spectrometry (MS)

Method: ESI+ (Electrospray lonization, Positive Mode)

Fragmentation Pathway (DOT Visualization)

[M+H]+

miz 146.04 - NH3 (17 Da) - O (16 Da)

oss of NH3 (Major)

[C6H3F20]+
Phenoxy Cation
m/z 129.01

oss of O (CO expulsion)

[C6H3F2]+
Difluorophenyl Cation
m/z 113.02

Click to download full resolution via product page

Figure 2: ESI+ Fragmentation pathway. The N-O bond is labile, leading to characteristic loss of
ammonia.

Key Diagnostic lons

e m/z 146.04: Molecular lon

e m/z 129.01: Loss of

. This is the base peak in many
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-hydroxylamine spectra due to the weakness of the N-O bond relative to the C-O bond.

e m/z 113.02: Difluorophenyl cation (further fragmentation).

Infrared (IR) Spectroscopy

Method: FT-IR (ATR)

Wavenumber (
Intensity Functional Group Assignment

)

Primary amine (

or

3350 - 3450 Medium, Broad N-H Stretch
). Salt form shows

broader "ammonium
band" ~3000.

Aromatic C-H
3050 - 3100 Weak C-H Stretch )
stretching.

Aromatic ring
1590, 1510 Strong C=C Stretch )
breathing modes.

Aryl-Fluorine
1260 - 1280 Strong C-F Stretch stretching
(Diagnostic).

Aryl alkyl ether linkage

1190 - 1210 Strong C-O Stretch (

).

, Characteristic of
920 - 950 Medium N-O Stretch ]
hydroxylamines.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities must be monitored:
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3,4-Difluorophenol (Starting Material):

o Detection: 1H NMR peak at

9.8 (OH). MS ESI- peak at m/z 129.

Bis(3,4-difluorophenoxy)amine:

o Origin: Over-alkylation of the nitrogen.

o Detection: MS peak at m/z ~273.

Water/Solvent:

o Hydroxylamines are hygroscopic, especially as HCI salts.

References

Cobimetinib Synthesis: Wenglowsky, S., et al. (2011). "Pyrazolopyridines as Potent,
Selective, and Orally Bioavailable MEK Inhibitors.”" ACS Medicinal Chemistry Letters.

O-Aryl Hydroxylamine Preparation: Endo, Y., et al. (2000). "Potent estrogen synthase
inhibitors: synthesis and biological evaluation of O-arylhydroxylamines." Journal of Medicinal
Chemistry.

Spectral Database for Organic Compounds (SDBS): Analogous data for 3,4-difluorophenol
and O-phenylhydroxylamine.

PubChem Compound Summary: 3,4-Difluorophenoxyamine.

(Note: While specific spectral images are proprietary to commercial databases, the values

above are derived from standard substituent chemical shift principles and analogous literature

data for 3,4-difluoro-substituted benzenes.)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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